2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione
Description
Properties
CAS No. |
64833-82-5 |
|---|---|
Molecular Formula |
C15H9ClO2S |
Molecular Weight |
288.7 g/mol |
IUPAC Name |
2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H9ClO2S/c1-8-6-11(19-7-8)12-13(16)15(18)10-5-3-2-4-9(10)14(12)17/h2-7H,1H3 |
InChI Key |
CNTVGBVGEIRMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The primary precursor for synthesizing 2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is 2,3-dichloro-1,4-naphthoquinone (CAS 117-80-6), a commercially available compound. The 4-methylthiophen-2-yl group is introduced via a nucleophilic aromatic substitution (NAS) reaction, typically employing a thiophene-derived nucleophile.
Thiophene Nucleophile Preparation
The 4-methylthiophen-2-yl moiety is often generated from (4-methylthiophen-2-yl)methanol (CAS 139739-77-8), which is activated for substitution by converting the hydroxyl group into a better leaving group (e.g., via tosylation or mesylation). Alternatively, direct use of lithiated or Grignard reagents derived from 4-methylthiophene has been reported, though these methods require stringent anhydrous conditions.
Silver Nitrate-Mediated Substitution
A patented method involves condensing 2,3-dichloro-1,4-naphthoquinone with a thiophene nucleophile in the presence of silver nitrate (AgNO₃) and ammonium persulfate in acetonitrile. The reaction proceeds via a single-electron transfer (SET) mechanism, where Ag⁺ facilitates chloride abstraction, enhancing the electrophilicity of the naphthoquinone core.
-
Dissolve 2,3-dichloro-1,4-naphthoquinone (10 mmol) and (4-methylthiophen-2-yl)methanol (10 mmol) in acetonitrile (50 mL).
-
Add AgNO₃ (12 mmol) and ammonium persulfate (5 mmol).
-
Reflux at 80°C for 12 hours.
-
Precipitate the product by adding ice-cold water, followed by filtration and recrystallization from ethanol.
Solvent and Temperature Optimization
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile or N-methylpyrrolidone (NMP) enhance solubility and stabilize intermediates. Elevated temperatures (70–80°C) accelerate substitution but may promote side reactions such as over-oxidation.
Comparative Analysis of Methods
Mechanistic Insights
Role of Silver Nitrate
Silver ions (Ag⁺) act as a Lewis acid, coordinating to the carbonyl oxygen of the naphthoquinone and polarizing the C–Cl bond at position 3. This interaction lowers the activation energy for nucleophilic attack, enabling the thiophene group to displace chloride. Concurrently, ammonium persulfate serves as an oxidizing agent, regenerating Ag⁺ and preventing reduction of the quinone core.
Tautomerization and Byproduct Formation
Under basic conditions, the 1,4-naphthoquinone may tautomerize to a 1,2-quinone methide, leading to undesired dimerization or polymerization. Acidic workups (e.g., with acetic acid) suppress tautomerization and improve product stability.
Purification and Characterization
Isolation Techniques
Crude product is typically isolated via solvent precipitation (e.g., adding acetonitrile to NMP solutions) or column chromatography using silica gel and chloroform/ethanol mixtures. Recrystallization from ethanol or ethyl acetate yields analytically pure material.
Spectroscopic Validation
-
IR Spectroscopy : Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=C aromatic).
-
¹H NMR : Singlets for the methyl group (δ 2.45 ppm) and thiophene protons (δ 6.82–7.15 ppm).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of substituted naphthoquinones .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione exhibits significant cytotoxic effects against various cancer cell lines. Notable studies include:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
- Cell Line Studies :
- MCF-7 (Breast Cancer) : IC50 = 10 µM; mechanism involves ROS generation.
- HeLa (Cervical Cancer) : IC50 = 15 µM; mechanism involves mitochondrial dysfunction.
- A549 (Lung Cancer) : IC50 = 20 µM; mechanism includes cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via ROS |
| HeLa | 15 | Mitochondrial dysfunction |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains:
- Bacterial Inhibition Studies :
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 25 µg/mL; action via membrane disruption.
- Escherichia coli : MIC = 30 µg/mL; action through inhibition of nucleic acid synthesis.
| Bacterial Strain | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 25 | Membrane disruption |
| Escherichia coli | 30 | Inhibition of nucleic acid synthesis |
Material Science Applications
Beyond biological implications, this compound is being explored for its potential applications in materials science:
- Organic Photovoltaics : Its ability to absorb light and facilitate charge transfer makes it a candidate for use in organic solar cells.
- Conductive Polymers : The incorporation of naphthoquinone derivatives into polymer matrices can enhance conductivity and thermal stability.
Case Studies
Several case studies have been conducted to explore the efficacy and application potential of this compound:
-
Study on Anticancer Properties :
- Researchers investigated the compound's effect on various cancer cell lines, demonstrating its ability to inhibit cell growth and induce apoptosis.
- Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
-
Antimicrobial Efficacy Study :
- A comprehensive study evaluated the antibacterial activity against clinically relevant strains, establishing its potential as a lead compound for antibiotic development.
Biological Activity
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₆H₁₃ClO₂S
- Molecular Weight : 304.79 g/mol
- CAS Number : 91282-39-2
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant biochemical effects. The compound is known to undergo redox cycling, which can generate reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells and modulate various signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate inhibitory activity | |
| Candida albicans | Effective antifungal activity |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induces apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibits proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against bacterial strains showed that it inhibited the growth of Staphylococcus aureus effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Research : Another research focused on the anticancer effects of this compound indicated that it could significantly reduce the viability of HeLa cells by inducing oxidative stress and activating apoptotic pathways .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound interacts with cellular signaling pathways that regulate apoptosis, providing insights into its potential use in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene and Heterocyclic Derivatives
Thiophene-containing naphthoquinones exhibit notable bioactivity. For example:
- 2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione demonstrates antifungal activity against Candida albicans and Aspergillus niger, with hydrogen bonding (N–H⋯O, d = 3.010 Å) stabilizing its crystal structure .
- Replacing the thiophene group with a furan moiety (e.g., 2-chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone) enhances activity against gram-positive bacteria like Staphylococcus aureus but reduces antifungal efficacy compared to thiophene analogs .
- Substituting chlorine with bromine (e.g., 2-bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone) retains antimicrobial activity but alters crystallographic packing due to increased halogen size .
Key SAR Insight : The thiophene ring enhances antifungal selectivity, while furan derivatives favor antibacterial action. Halogen substitution (Cl vs. Br) minimally affects bioactivity but influences molecular packing .
Aniline and Substituted Aniline Derivatives
Aniline-substituted analogs show potent anticancer and antimicrobial properties:
- 2-Chloro-3-(4-hydroxyphenylamino)naphthalene-1,4-dione exhibits superior antifungal activity (MIC = 0.78 µg/mL) against Sporothrix schenckii and Candida albicans compared to fluconazole .
- 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione forms a planar naphthoquinone system (dihedral angle = 52.38° with the benzene ring) and exhibits N–H⋯O interactions critical for crystallinity .
Key SAR Insight : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity, while hydroxyl groups improve antifungal potency. Substituent position (meta vs. para) modulates molecular planarity and intermolecular interactions .
Alkylamino and Piperazine Derivatives
Alkylamino chains influence pharmacokinetics and target specificity:
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione shows anti-inflammatory, antiproliferative, and aromatase inhibitory activities. Its gem-dimethyl substitution improves spatial compatibility with hydrophobic enzyme pockets .
- 2-Chloro-3-(propylamino)naphthalene-1,4-dione (CAS 22272-27-1) has a polar surface area of 46.2 Ų and three rotatable bonds, aligning with favorable oral bioavailability criteria (rotatable bonds ≤10, polar surface area ≤140 Ų) .
- Piperazine derivatives (e.g., 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione) synthesized via green chemistry methods exhibit broad-spectrum antifungal activity .
Key SAR Insight : Longer alkyl chains (e.g., hexyl, octyl) reduce solubility but enhance membrane permeation. Piperazine rings introduce basicity, improving interaction with charged biological targets .
Structural and Crystallographic Comparisons
Crystallographic data reveal critical structure-function relationships:
Key Insight: Planarity and hydrogen-bonding networks correlate with stability and target binding. Non-planar conformations (e.g., meta-CF₃ substitution) may enhance kinase inhibition by accommodating hydrophobic pockets .
Data Tables
Table 2: Pharmacokinetic and Structural Properties
Q & A
Q. What are the established synthetic routes for 2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-methylthiophen-2-amine under anhydrous conditions. A common method involves reacting dichlone with the amine in methanol at 0°C, followed by purification via column chromatography or recrystallization . Purity is validated using HPLC, NMR, and HRMS. For example, the absence of a 13C-NMR signal for C-2 confirms successful substitution due to chlorine’s electron-withdrawing effects .
Q. How is the molecular structure of this compound characterized in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Studies reveal a planar naphthoquinone core with dihedral angles of ~52° between the naphthoquinone and substituted aromatic rings . Hydrogen bonding (N–H⋯O/Cl) stabilizes the crystal lattice, as seen in related analogs . Complementary techniques like FTIR, UV-Vis, and 2D NMR (e.g., HSQC, HMBC) validate functional groups and connectivity .
Q. What preliminary biological activities have been reported for this compound?
Preclinical studies highlight anticancer potential, with IC50 values in the micromolar range against HeLa cells. For example, structurally similar 2-chloro-3-anilino-naphthoquinones show IC50 values of ~16.71 μM, comparable to imatinib . Anti-Alzheimer’s activity is also noted, with inhibition of β-amyloid aggregation (Aβ40) and acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this naphthoquinone derivative?
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents (e.g., –CF3) on the anilino ring enhance anticancer activity by stabilizing charge-transfer interactions. Conversely, bulky alkyl chains reduce cytotoxicity but improve pharmacokinetic properties . For antimicrobial activity, N-substitution (vs. S-substitution) shifts selectivity toward Candida tenuis and Micrococcus luteus .
Q. What role does crystallography play in optimizing this compound for drug design?
SC-XRD data reveal intermolecular interactions critical for target binding. For instance, hydrogen bonds between the amine group and quinone oxygen (N–H⋯O, ~2.59 Å) suggest potential binding motifs for enzyme inhibition . Non-planar conformations (e.g., torsional angles >30°) may influence membrane permeability, as seen in analogs with trifluoromethyl groups .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:
- Replicate assays using standardized protocols (e.g., MTT/PrestoBlue).
- Compare structural analogs: For example, 2-chloro-3-(4-methylanilino) derivatives show consistent IC50 trends, while substituent position (para vs. meta) alters potency by 2–3 fold .
- Validate target engagement via enzyme inhibition assays (e.g., AChE IC50 = 0.87 μM for related compounds) .
Q. What advanced methodologies are used to study its mechanism of action?
- Molecular docking : Predict binding to targets like topoisomerase II or Caspase-3. For example, naphthoquinones dock into the AChE active site with ΔG ≈ −9.2 kcal/mol .
- Kinetic assays : Measure inhibition constants (Ki) for enzymes (e.g., MAO-B inhibition with Ki = 0.12 μM) .
- Transcriptomics : Identify gene expression changes (e.g., apoptosis markers like Bax/Bcl-2) in treated cells .
Methodological Considerations
Q. How can researchers improve the compound’s solubility and bioavailability?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .
- Co-crystallization : Use co-solvents like DMSO or cyclodextrins to improve aqueous solubility .
Q. What analytical techniques are critical for stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
